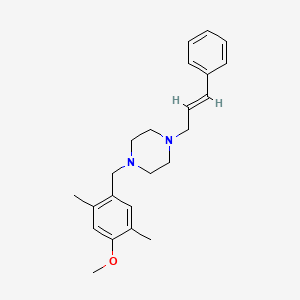![molecular formula C20H19N5 B6085749 3,5-dimethyl-2-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6085749.png)
3,5-dimethyl-2-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-2-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, also known as DPP, is a compound that has been the subject of significant scientific research in recent years. This compound has been found to have potential applications in the field of drug development due to its unique structure and mechanism of action.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-2-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β). Inhibition of these enzymes leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the replication of the Zika virus. In addition, this compound has been shown to have potential as a treatment for Alzheimer's disease by inhibiting the activity of GSK-3β.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-dimethyl-2-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potential as a treatment for cancer and other diseases. Another advantage is its ability to inhibit the replication of viruses, such as the Zika virus. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 3,5-dimethyl-2-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. One direction is to further investigate its potential as a treatment for cancer and other diseases. Another direction is to investigate its mechanism of action in more detail. Additionally, future research could focus on optimizing the synthesis method for this compound to make it more accessible for lab experiments. Finally, research could focus on developing new derivatives of this compound with improved activity against cancer and other diseases.
Synthesemethoden
The synthesis of 3,5-dimethyl-2-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves several steps. The first step is the synthesis of 2,6-dimethylphenylhydrazine, which is then reacted with 2-chloro-5-nitropyridine to form the intermediate product. The intermediate product is then reacted with 2-aminomethylpyrazolo[1,5-a]pyrimidine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-2-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has been found to have potential applications in the field of drug development. It has been shown to have activity against several types of cancer, including lung, breast, and colon cancer. This compound has also been found to have activity against viruses, such as the Zika virus. In addition, this compound has been shown to have potential as a treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
3,5-dimethyl-2-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-14-12-18(22-13-17-10-6-7-11-21-17)25-20(23-14)15(2)19(24-25)16-8-4-3-5-9-16/h3-12,22H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNJITSJIISXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6085666.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide](/img/structure/B6085684.png)
![3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6085705.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6085708.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6085716.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one](/img/structure/B6085729.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-4-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6085735.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]tetrahydro-3-furancarboxamide trifluoroacetate](/img/structure/B6085745.png)
![5-methyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6085760.png)


![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6085783.png)
![2-[(1-naphthylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6085789.png)